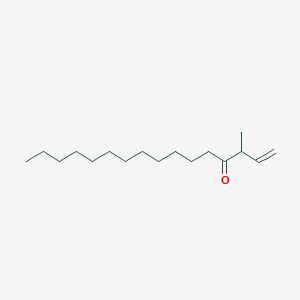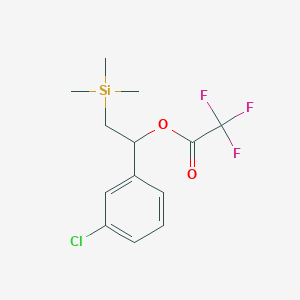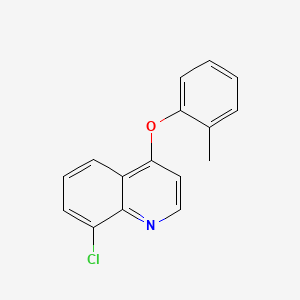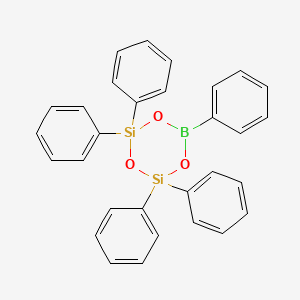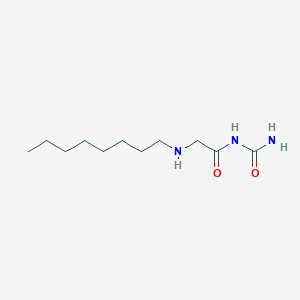
N-Carbamoyl-N~2~-octylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Carbamoyl-N~2~-octylglycinamide: is an organic compound that belongs to the class of carbamoyl derivatives These compounds are characterized by the presence of a carbamoyl group (-CONH2) attached to an amine or amino acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Carbamoyl-N~2~-octylglycinamide typically involves the reaction of octylamine with glycine in the presence of a carbamoylating agent. One common method is to use carbamoyl chloride or carbamoyl isocyanate as the carbamoylating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions (room temperature to 50°C) to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions: N-Carbamoyl-N~2~-octylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The carbamoyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amine derivatives.
Substitution: Various substituted carbamoyl derivatives depending on the reagents used.
科学的研究の応用
Chemistry: N-Carbamoyl-N~2~-octylglycinamide is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving carbamoylating enzymes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of N-Carbamoyl-N~2~-octylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the target enzyme or receptor.
類似化合物との比較
N-Carbamoyl-2-oxoglycine: This compound also contains a carbamoyl group and is involved in biochemical processes such as the urea cycle.
N-Carbamoyl-L-glutamic acid: Another carbamoyl derivative with applications in treating hyperammonemia.
Uniqueness: N-Carbamoyl-N~2~-octylglycinamide is unique due to its specific structure, which includes an octyl group. This hydrophobic moiety can influence the compound’s solubility, reactivity, and interactions with biological targets, making it distinct from other carbamoyl derivatives.
特性
CAS番号 |
133000-97-2 |
|---|---|
分子式 |
C11H23N3O2 |
分子量 |
229.32 g/mol |
IUPAC名 |
N-carbamoyl-2-(octylamino)acetamide |
InChI |
InChI=1S/C11H23N3O2/c1-2-3-4-5-6-7-8-13-9-10(15)14-11(12)16/h13H,2-9H2,1H3,(H3,12,14,15,16) |
InChIキー |
GFGLNSOHUBVHPI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCNCC(=O)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


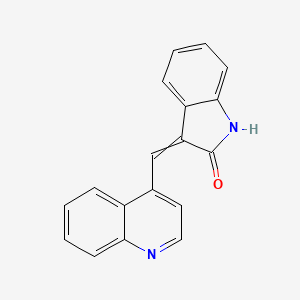
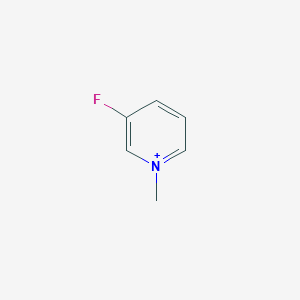
![4'-Methyl-3,4,5,6-tetrahydro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14284717.png)
![N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2-phenylethyl)aniline](/img/structure/B14284727.png)
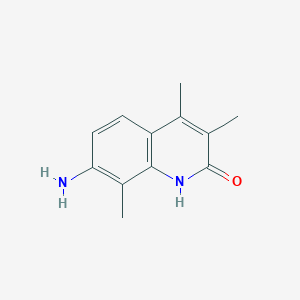
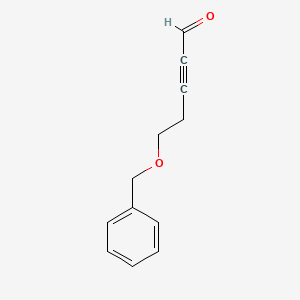
![N-{2-[Bis(methylsulfanyl)methylidene]cyclohexylidene}hydroxylamine](/img/structure/B14284746.png)
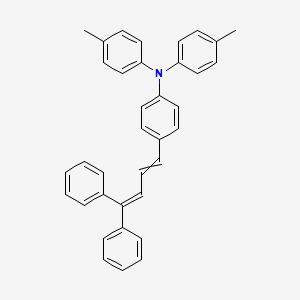
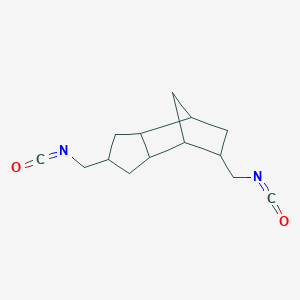
![9-[Nitro(oxiran-2-YL)methyl]-9H-carbazole](/img/structure/B14284753.png)
